Cas no 1630906-78-3 (tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate)

Tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate is a heterocyclic compound featuring a fused pyrazino-oxazine core with a tert-butyl carboxylate moiety. This structure is valuable in medicinal chemistry and organic synthesis, serving as a versatile intermediate for the development of pharmacologically active molecules. The tert-butyl ester group enhances stability and facilitates further functionalization, while the bicyclic framework offers conformational rigidity, making it useful for scaffold diversification. Its synthetic utility lies in its ability to participate in selective transformations, such as amidation or reduction, enabling access to complex nitrogen-containing architectures. The compound is typically handled under inert conditions due to its sensitivity to hydrolysis or decomposition.
tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate structure
1630906-78-3 structure
Product Name:tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate
CAS No:1630906-78-3
MF:C12H22N2O3
MW:242.314683437347
MDL:MFCD28502670
CID:4609928
PubChem ID:112756686
Update Time:2025-05-21

tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester
    • tert-butyl octahydropiperazino[2,1-c]morpholine-8-carboxylate
    • tert-butyl hexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate
    • Pyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester
    • Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester, AldrichCPR
    • tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate
    • tert-butylhexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate
    • AKOS030233291
    • SY100226
    • CS-0047878
    • 1630906-78-3
    • P15121
    • AS-52429
    • MFCD28502670
    • 8-Boc-octahydropyrazino[2,1-c][1,4]oxazine
    • TERT-BUTYL HEXAHYDRO-1H-PYRAZINO[2,1-C][1,4]OXAZINE-8-CARBOXYLATE
    • MDL: MFCD28502670
    • Inchi: 1S/C12H22N2O3/c1-12(2,3)17-11(15)14-5-4-13-6-7-16-9-10(13)8-14/h10H,4-9H2,1-3H3
    • InChI Key: NIKUVZOPRNLZMI-UHFFFAOYSA-N
    • SMILES: O1CCN2CCN(C(=O)OC(C)(C)C)CC2C1

Computed Properties

  • Exact Mass: 242.16304257g/mol
  • Monoisotopic Mass: 242.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42
  • XLogP3: 0.6

tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate Security Information

tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate Pricemore >>

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Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester; .
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tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate Suppliers

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(CAS:1630906-78-3)tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate
Order Number:A1068145
Stock Status:in Stock
Quantity:5.0g/10.0g/25.0g/50.0g/100.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:39
Price ($):232.0/414.0/786.0/1303.0/1966.0
Email:sales@amadischem.com

Additional information on tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate

Introduction to Tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate (CAS No. 1630906-78-3)

Tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate, identified by its Chemical Abstracts Service (CAS) number 1630906-78-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the heterocyclic class and exhibits a complex structural framework that has garnered attention for its potential biological activities and synthetic utility. The presence of multiple fused rings and functional groups makes it a promising candidate for further investigation in drug discovery and development.

The structural motif of tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate consists of a pyrazino[2,1-c]pyrazine core linked to an oxazine ring. This unique scaffold is not only architecturally intriguing but also suggests potential interactions with biological targets due to its ability to mimic or modulate natural product scaffolds. The tert-butyl substituent at the carboxylate position introduces steric hindrance and lipophilicity, which can influence the compound's pharmacokinetic properties and binding affinity.

In recent years, there has been a growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities. The hexahydro prefix indicates the presence of a saturated six-membered ring system, which often enhances metabolic stability and bioavailability. This feature is particularly valuable in drug design, where minimizing rapid metabolism is crucial for therapeutic efficacy. The oxazine ring further contributes to the compound's complexity and potential for selective interactions with biological macromolecules.

Current research in medicinal chemistry has highlighted the importance of understanding the three-dimensional structure of molecules to predict their biological behavior. Computational modeling and molecular dynamics simulations have become indispensable tools in this regard. Studies have shown that the conformational flexibility of tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate allows it to adopt multiple binding poses within active sites of enzymes and receptors. This adaptability may be exploited to develop molecules with enhanced potency and selectivity.

The carboxylate group in this compound serves as a key pharmacophoric element. It can participate in hydrogen bonding interactions with polar residues in protein targets and may also influence solubility and ionization properties. The tert-butyl group further modulates these interactions by providing steric bulk. Such structural features are often manipulated during drug optimization to improve pharmacological profiles.

Recent advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been employed to construct the desired scaffolds with high precision. These methods not only streamline the synthesis process but also allow for the introduction of diverse substituents to fine-tune biological activity.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its structural features make it a suitable candidate for development as an intermediate in specialty chemicals or as a building block for more complex molecules. Additionally, its heterocyclic nature suggests potential utility in materials science applications where such motifs are known to contribute to unique material properties.

In conclusion,tert-butyl 3,4,6,7,9a-hexahydro-1H-pyrazino[2c][14]oxazinonecarboxylic acid, CAS No. 1630906-78-3, represents a fascinating example of how structural complexity can be leveraged to discover novel bioactive compounds. Its unique scaffold and functional groups offer opportunities for exploration in drug discovery and beyond. As research continues to uncover new biological targets and synthetic strategies,this molecule is poised to play an important role in future developments within the chemical biology community.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1630906-78-3)tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate
A1068145
Purity:99%/99%/99%/99%/99%
Quantity:5.0g/10.0g/25.0g/50.0g/100.0g
Price ($):232.0/414.0/786.0/1303.0/1966.0
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